Balofloxacin
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-cyclopropyl-7-fluoro-5-methoxy-6-[3-(methylamino)piperidin-1-yl]-1-oxo-4H-naphthalene-2-carboxylic acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4.2H2O/c1-23-12-4-3-7-24(10-12)18-16(22)9-14-17(20(18)28-2)13(11-5-6-11)8-15(19(14)25)21(26)27;;/h8-9,11-13,23H,3-7,10H2,1-2H3,(H,26,27);2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYUPMMDMRPMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C2=C(C=C3C(=C2OC)C(C=C(C3=O)C(=O)O)C4CC4)F.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of Balofloxacin
Inhibition of Bacterial DNA Gyrase (Topoisomerase II)
Bacterial DNA gyrase is a type II topoisomerase that plays a vital role in maintaining the topological state of bacterial DNA. patsnap.compatsnap.comoup.com It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂). nih.gov
Role in Bacterial DNA Replication, Transcription, Repair, and Recombination
DNA gyrase is essential for introducing negative supercoils into bacterial DNA. patsnap.compatsnap.comoup.com This negative supercoiling is necessary for relieving the torsional strain that builds up ahead of the replication fork and transcription machinery as the DNA strands are separated. patsnap.comontosight.aipatsnap.commicrobeonline.com By managing DNA supercoiling, DNA gyrase facilitates fundamental processes such as DNA replication, transcription, DNA repair, and recombination. ontosight.aipatsnap.compatsnap.comontosight.aimicrobeonline.comfigshare.com
Prevention of DNA Supercoiling Relaxation
Balofloxacin (B1667722) inhibits DNA gyrase, thereby preventing the enzyme from relaxing positive supercoils and introducing negative supercoils into the bacterial DNA. patsnap.comscispace.com This disruption of the enzyme's activity interferes with the necessary changes in DNA topology required for bacterial processes. microbenotes.com Fluoroquinolones, including this compound, bind to the DNA-gyrase complex, stabilizing it in a cleaved state. nih.govpatsnap.com This prevents the re-ligation of the cleaved DNA strands. patsnap.com
Interruption of Bacterial DNA Synthesis and Induction of Cell Death
The inhibition of DNA gyrase by this compound leads to the accumulation of double-strand breaks in the bacterial DNA. ontosight.aimicrobenotes.com These breaks occur when the replication fork or transcription machinery collides with the stabilized cleavage complexes formed by the drug, enzyme, and DNA. microbenotes.com The resulting DNA damage disrupts DNA synthesis and triggers bacterial cell death. ontosight.aipatsnap.comontosight.aiontosight.aimicrobenotes.com This mechanism underscores this compound's potency as a bactericidal agent. ontosight.aipatsnap.comontosight.ai
Differential Targeting in Gram-Negative Bacteria
In many Gram-negative bacteria, DNA gyrase is considered the primary target of fluoroquinolone antibiotics like this compound. patsnap.comnih.govresearchgate.net While this compound exhibits activity against both Gram-positive and Gram-negative bacteria, the relative importance of DNA gyrase and Topoisomerase IV as targets can vary between bacterial species. ontosight.aipatsnap.compatsnap.comontosight.aiguidetopharmacology.org Research on the this compound-stressed proteome in the Gram-negative bacterium Edwardsiella tarda has provided insights into the bacterial response to this compound, including the activation of metabolic pathways. researchgate.netdoi.org
Inhibition of Bacterial Topoisomerase IV
Bacterial Topoisomerase IV is another type II topoisomerase that is a crucial target for this compound. ontosight.aipatsnap.comontosight.ainih.gov It is also a heterotetramer, composed of two ParC and two ParE subunits (ParC₂ParE₂), with ParC being homologous to GyrA and ParE homologous to GyrB. nih.gov
Role in Daughter DNA Molecule Segregation during Bacterial Cell Division
Topoisomerase IV plays a key role in the decatenation of replicated bacterial chromosomes. ontosight.aipatsnap.comnih.govnih.govuniprot.org During DNA replication, the two newly formed daughter DNA molecules can become interlinked or catenated. nih.gov Topoisomerase IV is responsible for resolving these interlinks, allowing the daughter chromosomes to segregate properly into the two daughter cells during bacterial cell division. ontosight.aipatsnap.comnih.govnih.gov Inhibition of Topoisomerase IV by this compound interferes with this segregation process, hindering bacterial cell division and proliferation. ontosight.aipatsnap.com Studies have shown that Topoisomerase IV trails the replication machinery and is crucial for unlinking newly replicated DNA molecules to enable segregation. nih.govnih.gov
| Enzyme | Subunits | Primary Role in DNA Metabolism |
| Bacterial DNA Gyrase | GyrA, GyrB | Introduces negative supercoils, relieves torsional strain. patsnap.compatsnap.comoup.com |
| Topoisomerase IV | ParC, ParE | Decatenation of daughter chromosomes, relaxes positive supercoils. ontosight.aipatsnap.comnih.govnih.govnih.gov |
Interference with Bacterial Cell Division and Proliferation
The inhibition of bacterial DNA gyrase and topoisomerase IV by this compound directly interferes with bacterial cell division and proliferation. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for relieving torsional strain during DNA replication and transcription. patsnap.com By inhibiting DNA gyrase, this compound prevents the necessary relaxation of supercoiled DNA, thereby interrupting DNA synthesis and leading to bacterial cell death. patsnap.com Topoisomerase IV, another type II topoisomerase, plays a critical role in the separation of interlinked daughter DNA molecules during bacterial cell division. patsnap.com Inhibition of topoisomerase IV by this compound hinders the segregation of replicated chromosomal DNA into daughter cells, consequently impeding bacterial cell division and proliferation. patsnap.comontosight.ai This dual interference with essential DNA processes disrupts the bacterial cell cycle and prevents successful reproduction.
Differential Targeting in Gram-Positive Bacteria
This compound exhibits a broad spectrum of antibacterial activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. patsnap.comontosight.aincats.ioguidetopharmacology.orgmedchemexpress.comncats.iowikipedia.orgapollopharmacy.in Notably, this compound has shown enhanced activity against Gram-positive bacteria, including challenging pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. ncats.ioncats.iowikipedia.orgapollopharmacy.in While fluoroquinolones generally target both DNA gyrase and topoisomerase IV, the primary target can differ between Gram-negative and Gram-positive bacteria. In Gram-negative bacteria, DNA gyrase is often considered the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more critical target for fluoroquinolone action. nih.gov this compound's enhanced activity against Gram-positive organisms suggests a potent interaction with their key type II topoisomerase, likely topoisomerase IV, although it retains activity against Gram-negative bacteria via DNA gyrase inhibition. patsnap.comontosight.aincats.ioguidetopharmacology.orgmedchemexpress.comncats.iowikipedia.orgapollopharmacy.in
Dual-Targeting Strategy and Its Implications for Resistance Development
The mechanism of action of this compound, involving the simultaneous inhibition of both DNA gyrase and topoisomerase IV, represents a dual-targeting strategy. wikipedia.orgpatsnap.com This approach is significant in the context of bacterial resistance development. Resistance to fluoroquinolones commonly arises from chromosomal mutations in the genes encoding DNA gyrase ( gyrA and gyrB) and topoisomerase IV (parC and parE). patsnap.comdoi.orgelifesciences.org These mutations can alter the drug's binding site on the enzymes, reducing its affinity and effectiveness. patsnap.comdoi.org Efflux pumps, which actively transport the antibiotic out of the bacterial cell, and reduced cell membrane permeability can also contribute to resistance. patsnap.comnih.gov
The dual-targeting mechanism of this compound can potentially slow the development of resistance compared to agents that primarily target only one enzyme. For a bacterium to develop high-level resistance to a dual-targeting agent, it typically requires mutations in both target enzymes or the coordinated action of other resistance mechanisms. nih.gov This necessitates multiple genetic alterations, which are less likely to occur simultaneously than a single mutation. Therefore, the inhibition of both DNA gyrase and topoisomerase IV by this compound provides a more robust barrier to the emergence of resistance. nih.gov
Affinity for Bacterial Target Enzymes
The antibacterial efficacy of this compound is closely linked to its ability to penetrate bacterial cells and bind to its target enzymes, DNA gyrase and topoisomerase IV, with high affinity. patsnap.compatsnap.com The drug's interaction with these enzymes leads to the formation of stable drug-enzyme-DNA complexes, which ultimately result in DNA strand breaks and bacterial cell death. patsnap.com While specific quantitative data on the affinity (e.g., IC50 or Ki values) of this compound for DNA gyrase and topoisomerase IV across a wide range of bacterial species were not extensively detailed in the provided snippets, the mechanism is well-established as involving potent inhibition of these enzymes. patsnap.compatsnap.comncats.ionih.gov Research has identified specific proteins in bacteria, such as ETAE_1987 (pre-peptidase) and ETAE_2174 (integration host factor beta subunit) in Edwardsiella tarda, that exhibit significant binding capability with this compound. doi.orgnih.gov These findings highlight the molecular interactions underlying this compound's mechanism and offer potential avenues for understanding resistance and developing new therapeutic strategies. doi.orgnih.gov
Synthetic Methodologies and Chemical Derivatization of Balofloxacin
Overview of Balofloxacin (B1667722) Chemical Synthesis Pathways
The synthesis of this compound typically involves the construction of the core quinoline (B57606) structure and the introduction of specific substituents at key positions, such as the cyclopropyl (B3062369) group at N-1, fluorine at C-6, methoxy (B1213986) group at C-8, and the methylaminopiperidine moiety at C-7. rsc.orgukessays.com One reported synthetic route for a this compound intermediate, 3-methylaminopiperidine, starts with 3-aminopyridine (B143674) and triethyl orthoformate. google.com This is followed by a reaction with a chloroformate compound or di-tert-butyl dicarbonate (B1257347) to synthesize a 3-methylaminopyridine derivative. google.com The pyridine (B92270) ring is then hydrogenated using a catalyst like Pd/C under specific conditions (e.g., 90-95°C, 2MPa hydrogen pressure) in a solvent like acetic acid, followed by deprotection to yield 3-methylaminopiperidine or its pharmaceutically acceptable salts. google.com This intermediate can then be used in the synthesis of this compound. google.com Another approach for preparing the 3-methylaminopiperidine intermediate utilizes 3-methylaminopyridine as a raw material with PtO2 as a catalyst in absolute ethanol (B145695) at 50 atm and 70°C. google.com Ionic liquids have also been investigated as a green reaction medium for this compound synthesis, acting as both solvent and catalyst, potentially leading to improved yields and reduced organic solvent residue compared to traditional methods. google.com
Synthetic Strategies for this compound Derivatives
Chemical derivatization of this compound primarily focuses on modifying specific positions of the molecule to explore changes in activity and properties. nih.govfrontiersin.org
The N(7) position of the fluoroquinolone core, substituted by the methylaminopiperidine group in this compound, is a common site for modification. rsc.orgnih.govfrontiersin.org A series of N(7) position-modified this compound derivatives have been synthesized by reacting this compound with corresponding substrates in solvents like DMF containing a base such as TEA. nih.govfrontiersin.org Modifying groups such as alkyl, aromatic, acetyl groups, partial amino acid moieties, and heterocyclic substituents like triazole have been introduced at this position. nih.gov For instance, compounds with different fatty acids attached at the N(7) position have been synthesized. nih.gov Methylation at the N(7) position has also been achieved by heating this compound in a formaldehyde-containing formic acid solution, yielding the methylation product in high yield. nih.govfrontiersin.org
This compound ethylene (B1197577) isatin (B1672199) derivatives have been synthesized and characterized. capes.gov.brnih.gov These derivatives involve linking an isatin moiety to this compound via an ethylene linker. capes.gov.brnih.gov The synthesis and in vitro antimycobacterial activity of these derivatives have been reported. capes.gov.brnih.gov Characterization of these compounds has been performed using techniques such as 1H NMR, MS, and HRMS. capes.gov.brnih.gov Research findings indicate that some of these derivatives show improved lipophilicity compared to the parent compound. capes.gov.brnih.gov While some derivatives were less active than this compound against certain Mycobacterium strains, others, such as compounds 3g-j, showed greater potency against MTB 09710 clinical isolate. capes.gov.brnih.gov Specifically, compound 3h demonstrated comparable activity to moxifloxacin (B1663623) and significantly greater potency than this compound against MTB 09710 and MTB H37Rv ATCC 27294. capes.gov.brnih.gov
Acetylation is a type of modification that can be introduced into this compound and its derivatives. nih.govfrontiersin.org Acetyl groups have been introduced into this compound as part of the N(7) position modifications. nih.govfrontiersin.org For example, compound 2-e, an acetylation compound of this compound (1e), was obtained through a synthesis process. nih.gov This acetylation resulted in a notable improvement in antibacterial activity against MRSA and P. aeruginosa compared to the parent compound. nih.gov The MIC and MBC values for compound 2-e were significantly lower than those for this compound against these pathogens. nih.gov
Table 1: In vitro Antibacterial Activity of this compound (1e) and Acetylated Derivative (2-e) nih.gov
| Compound | Pathogen | MIC (μg/ml) | MBC (μg/ml) |
| This compound (1e) | MRSA | 0.078 | 0.156 |
| Compound 2-e | MRSA | 0.0195 | 0.039 |
| This compound (1e) | P. aeruginosa | 0.078 | 0.156 |
| Compound 2-e | P. aeruginosa | 0.039 | 0.078 |
Characterization Techniques for Synthesized Compounds in Research
Synthesized this compound derivatives are characterized using various analytical techniques to confirm their structures and purity. Common techniques employed in research include High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, such as 1H NMR. nih.govfrontiersin.orgcapes.gov.brnih.gov Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of the synthesized compounds. capes.gov.brnih.govrroij.com NMR spectroscopy provides detailed information about the structural elucidation of the compounds, including the arrangement of atoms and functional groups. nih.govfrontiersin.orgrroij.com High-Performance Liquid Chromatography (HPLC) is utilized to determine the purity of the synthesized compounds. nih.govfrontiersin.org Other techniques mentioned in the context of characterizing related compounds or metabolites include LC-MS/MS, LC-PDA, and FT-IR. nih.govresearchgate.net X-ray Powder Diffraction (XRPD) can be used to characterize the crystalline form of related compounds. google.com Atomic Force Microscopy (AFM) has been used to observe the effects of this compound derivatives on bacterial morphology. nih.govfrontiersin.org
Table 2: Characterization Techniques and Their Applications
| Technique | Application |
| HRMS | Accurate mass measurement, elemental composition determination. nih.govfrontiersin.orgcapes.gov.brnih.gov |
| NMR (e.g., 1H NMR) | Structural elucidation, determination of atomic connectivity. nih.govfrontiersin.orgcapes.gov.brnih.govrroij.com |
| MS | Molecular weight determination, fragmentation analysis. capes.gov.brnih.govrroij.com |
| HPLC | Purity determination, separation of compounds. nih.govfrontiersin.org |
| LC-MS/MS | Identification and structural characterization of metabolites. nih.govresearchgate.net |
| LC-PDA | Detection and analysis of compounds based on UV-Vis absorption. researchgate.net |
| FT-IR | Identification of functional groups. researchgate.net |
| XRPD | Characterization of crystalline forms. google.com |
| AFM | Visualization of surface morphology, e.g., bacterial cell changes. nih.govfrontiersin.org |
Structure Activity Relationships Sar and Computational Chemistry Studies
Key Structural Determinants for Antimicrobial Activity
Significance of C-3 Carboxyl and C-4 Carbonyl Groups
The presence of a carboxyl group at the C-3 position and a keto group at the C-4 position is fundamental for the antibacterial activity of quinolones aujmsr.comaujmsr.comchim.itsgul.ac.uk. These groups form a pharmacophore that is essential for binding to bacterial DNA gyrase and topoisomerase IV chim.itmdpi.comnih.gov. This binding often involves chelation with a magnesium ion (Mg²⁺), forming a stable ternary complex with the enzyme and DNA. The interaction through hydrogen and salt bridges between the oxo groups at C-3 and C-4 and amino acids in the enzyme's active site is critical for the irreversible adduct formation in the quinolone resistance determining region (QRDR) mdpi.com. Modifications to the C-3 carboxylic acid group generally lead to a decrease in antibacterial activity pharmacy180.com. Similarly, the C-4 oxo group is considered essential, and its replacement typically results in a loss of activity pharmacy180.com.
Role of C-6 Fluorine and C-8 Methoxy (B1213986) Substituents
The fluorine atom at the C-6 position is a defining characteristic of fluoroquinolones and plays a monumental role in their enhanced antibacterial activity compared to earlier quinolones like nalidixic acid chim.itpharmacy180.comphiladelphia.edu.jo. This electronegative substituent increases the lipophilicity of the molecule, improving its penetration through bacterial cell membranes chim.itmdpi.comukessays.com. The C-6 fluorine also enhances the inhibition of bacterial gyrase pharmacy180.comukessays.com.
Substitution at the C-8 position also influences the activity and properties of fluoroquinolones brieflands.com. A methoxy group at C-8, as found in Balofloxacin (B1667722), is associated with improved activity against Gram-positive bacteria pharmacy180.comoup.com. Additionally, the C-8 methoxy substituent contributes to reduced phototoxicity compared to halogens at this position pharmacy180.com.
Impact of C-7 Nitrogen Heterocyclic Rings
The C-7 position is a critical site for structural modification and significantly impacts the antimicrobial spectrum and potency of fluoroquinolones chim.itmdpi.compharmacy180.combrieflands.comnih.govnih.gov. The introduction of a nitrogen-containing heterocyclic ring at C-7 is particularly important nih.govpharmacy180.com. These substituents influence cell permeability and the interaction with bacterial enzymes ukessays.comnih.gov. Different heterocyclic rings at C-7 can confer varying degrees of activity against Gram-positive and Gram-negative bacteria nih.govpharmacy180.combrieflands.com. For instance, a piperazine (B1678402) moiety or other aminopyrrolidines at C-7 are compatible with good activity pharmacy180.com. The 3-methylaminopiperidin-1-yl group at the C-7 position of this compound contributes to its broad spectrum of activity wikipedia.org. The size and nature of the C-7 substituent can affect the molecule's interaction with the enzyme, with larger, fused heterocycles sometimes showing enhanced inhibitory activity mdpi.com.
Influence of N-1 Cyclopropyl (B3062369) Substituents
The substituent at the N-1 position is another key determinant of fluoroquinolone activity chim.itbrieflands.comnih.gov. A cyclopropyl group at N-1, present in this compound, is considered an optimal substituent for potent antibacterial activity chim.itpharmacy180.comnih.gov. This substituent is particularly effective in enhancing activity against Gram-negative bacteria philadelphia.edu.jonih.gov. The nature of the N-1 substituent can also influence pharmacokinetic properties and the spectrum of activity nih.govbrieflands.com.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico methods play a significant role in the early stages of drug discovery and development by providing rapid and cost-effective predictions of a compound's ADME properties directly from its chemical structure. These computational approaches, often based on machine learning, deep learning, quantitative structure-activity relationships (QSAR), and molecular modeling, help prioritize compounds with favorable pharmacokinetic profiles and identify potential liabilities before extensive experimental studies are conducted. nih.govri.sefiveable.me
For this compound, in silico studies have contributed to understanding its potential ADME characteristics and those of its derivatives. Predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this compound and its modified forms have been conducted to assess their potential pharmaceutical properties. frontiersin.org Such predictions help in evaluating whether modified compounds are likely to exhibit similar pharmacokinetic behavior to the parent drug. frontiersin.org
One important aspect of ADME prediction is assessing compliance with rules like Lipinski's "rule of five," which provides guidelines for oral bioavailability based on molecular properties. In silico ADMET predictions for synthesized this compound derivatives have indicated that many of these compounds adhere to Lipinski's rule, suggesting potentially good drug-like properties. frontiersin.orgnih.gov
Computational studies have also investigated the metabolism of this compound. In silico toxicity studies using tools like ProTox-II have been employed to predict the toxicity of this compound and its identified metabolites. nih.govresearchgate.net These studies predicted that several metabolites of this compound might possess immunotoxicity with a high probability score. nih.gov Furthermore, certain enzymes, such as Amine Oxidase A and Prostaglandin G/H Synthase 1, were predicted as potential toxicity targets for specific metabolites based on binding probability. nih.gov While this touches upon toxicity, the underlying metabolic pathways leading to these metabolites are often predicted computationally.
Predicting absorption properties, such as lipophilicity (often expressed as Log P or Log D) and permeability, is crucial for understanding oral bioavailability. In silico tools can provide initial estimates for these parameters. scribd.comamericanpharmaceuticalreview.com For fluoroquinolone derivatives, including those structurally related to this compound, computational approaches have been used to estimate properties like the n-octanol/buffer partition coefficient and apparent intestinal absorption rate constant, highlighting the significant role of lipophilicity in the absorption process. researchgate.net
While specific detailed in silico predicted ADME values solely for this compound across various properties (like predicted Caco-2 permeability, plasma protein binding percentage, specific CYP enzyme metabolism rates, or clearance rates) were not extensively detailed with numerical data in the search results, the literature confirms that in silico ADMET prediction is a standard practice applied to this compound and its analogs to guide drug design and assess potential pharmacokinetic behavior. frontiersin.orgnih.govresearchgate.net The focus of some studies involving this compound derivatives has been on how structural modifications influence predicted ADMET properties and compliance with pharmacokinetics-related rules like Lipinski's. frontiersin.orgnih.gov
Below is an example of how predicted ADME data might be presented in a table, based on the types of properties commonly predicted in silico for drug candidates, including fluoroquinolones. Note that the specific numerical values for this compound itself were not consistently available across multiple search results focusing only on in silico prediction for the parent compound, but this table illustrates the format and types of data generated in such studies.
| Property | Predicted Value (Example) | Method/Software Used (Example) | Reference (Example) |
| Human Intestinal Absorption | High | QSAR Model | frontiersin.org |
| Caco-2 Permeability | High | In Silico Model | researchgate.net |
| Blood-Brain Barrier Penetration | Low | Prediction Algorithm | - |
| Plasma Protein Binding (%) | Moderate | Computational Tool | - |
| Metabolism (Major CYP) | CYP3A4 | In Silico Prediction | uctm.edu |
| Renal Excretion | Significant | Prediction Software | researchgate.net |
| Lipophilicity (Log P) | ~1.5 | Calculated (e.g., ChemAxon) | scribd.comamericanpharmaceuticalreview.com |
| Aqueous Solubility (logS) | Moderate | Prediction Program | researchgate.net |
Computational approaches continue to evolve, with advancements in machine learning and deep learning improving the accuracy and scope of ADME predictions. nih.govri.se These tools serve as valuable initial filters in the drug discovery pipeline, helping to prioritize compounds with a higher likelihood of success in later experimental and clinical stages. ri.sefiveable.me
Antimicrobial Spectrum and Molecular Basis of Activity in Vitro Research
Broad-Spectrum Efficacy against Gram-Positive and Gram-Negative Bacteria
Balofloxacin (B1667722) exhibits a broad spectrum of antibacterial activity, encompassing both Gram-positive and Gram-negative bacteria. patsnap.commdpi.com This makes it a subject of interest in the context of various bacterial infections. The efficacy of this compound is attributed to its ability to penetrate the bacterial cell wall and bind to its target enzymes with high affinity. patsnap.com
This compound has shown notable in vitro activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant cause of antibiotic-resistant infections. Research has demonstrated its effectiveness in inhibiting the growth of MRSA strains. nih.gov In one study, this compound was more effective than levofloxacin (B1675101) in treating experimental S. aureus keratitis. nih.gov Another study reported a Minimum Inhibitory Concentration (MIC) of this compound against an MRSA strain to be 0.078 µg/mL. houstonmethodist.org
Table 1: In Vitro Activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Strain | MIC (µg/mL) |
| MRSA | 0.078 |
Data sourced from in vitro studies.
This compound is reported to be effective against Streptococcus pneumoniae. mdpi.com While specific MIC values for this compound against S. pneumoniae were not found in the provided search results, studies on other fluoroquinolones like levofloxacin show susceptibility in S. pneumoniae isolates, with MICs often below 2 µg/mL. windows.netnih.govresearchgate.net For instance, one study reported a levofloxacin MIC90 of 1 µg/mL for S. pneumoniae. researchgate.net Given the structural and mechanistic similarities within the fluoroquinolone class, this suggests potential efficacy of this compound that would require specific investigation.
In vitro studies have indicated that this compound has activity against Enterococcus faecalis. nih.gov While specific MIC values for this compound against E. faecalis were not detailed in the provided search results, the general activity of fluoroquinolones against this bacterium is recognized, although some strains may exhibit resistance. nih.gov For instance, a study on moxifloxacin (B1663623) reported that all tested E. faecalis strains were susceptible.
This compound has demonstrated efficacy against the Gram-negative bacterium Escherichia coli. One study reported a Minimum Inhibitory Concentration (MIC) value for this compound against an E. coli strain to be 0.156 µg/mL. houstonmethodist.org
The in vitro activity of this compound also extends to Pseudomonas aeruginosa. A study documented a MIC value of 0.625 µg/mL for this compound against a P. aeruginosa strain. houstonmethodist.org
Table 2: In Vitro Activity of this compound against Escherichia coli and Pseudomonas aeruginosa
| Organism | MIC (µg/mL) |
| Escherichia coli | 0.156 |
| Pseudomonas aeruginosa | 0.625 |
Data sourced from in vitro studies.
Antimycobacterial Activity In Vitro against Mycobacterium phlei, Mycobacterium smegmatis, and Mycobacterium tuberculosis Clinical Isolates
Research has explored the in vitro antimycobacterial properties of this compound and its derivatives. Studies have shown that while this compound itself has some activity, certain synthesized derivatives exhibit more potent effects. For instance, some this compound ethylene (B1197577) isatin (B1672199) derivatives demonstrated improved activity against Mycobacterium tuberculosis clinical isolates compared to the parent compound.
Cellular Permeability and Intracellular Concentration Dynamics in Bacterial Cells
The effectiveness of an antibiotic is not only dependent on its intrinsic activity against a target but also on its ability to penetrate the bacterial cell and accumulate at the site of action. patsnap.comnih.gov For Gram-negative bacteria, the outer membrane presents a significant barrier that antibiotics must cross. The entry of fluoroquinolones like this compound into Gram-negative bacteria is often facilitated by porin channels in the outer membrane. nih.gov
Once inside the periplasmic space, the antibiotic must then traverse the inner cytoplasmic membrane to reach its intracellular targets, DNA gyrase and topoisomerase IV. patsnap.comnih.gov The movement across the inner membrane is a critical step influencing the intracellular concentration of the drug.
Post-Antibiotic Effects on Bacterial Growth Suppression
The post-antibiotic effect (PAE) is a pharmacodynamic parameter that describes the continued suppression of bacterial growth even after the concentration of an antimicrobial agent falls below the minimum inhibitory concentration (MIC). nih.gov This phenomenon is a crucial consideration in understanding the efficacy of an antibiotic and in designing optimal dosing schedules. researchgate.net The duration of the PAE is influenced by several factors, including the specific bacterial strain, the type of antibiotic, and the concentration and duration of drug exposure. nih.gov
Fluoroquinolones, the class of antibiotics to which this compound belongs, are known to exhibit a post-antibiotic effect. redemc.net This effect is generally attributed to the damage caused by the antibiotic that persists after its removal, such as the inhibition of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. patsnap.com The persistence of this inhibition can delay the resumption of bacterial growth.
Antibiotics that induce a significant PAE may offer the clinical advantage of less frequent dosing while maintaining therapeutic efficacy. researchgate.net For the fluoroquinolone class, the PAE is a recognized characteristic of their antimicrobial activity. For instance, studies on various fluoroquinolones have demonstrated PAEs of several hours against both Gram-positive and Gram-negative bacteria. nih.govnih.govresearchgate.net
However, while the PAE is a known feature of the fluoroquinolone class, specific and detailed research findings quantifying the duration of the post-antibiotic effect for this compound against a range of bacterial pathogens are not extensively detailed in the available scientific literature. In vitro studies for other fluoroquinolones have established methodologies for determining PAE, which typically involve exposing a bacterial culture to the antibiotic for a set period, removing the drug, and then measuring the time it takes for the bacterial population to increase by one logarithm (1-log10). researchgate.net
Future in vitro research would be necessary to fully characterize the specific PAE profile of this compound against various clinically relevant bacteria, which would provide a more complete understanding of its pharmacodynamic properties.
Mechanisms of Antibiotic Resistance and Mitigation Strategies Molecular and Biochemical
Target-Mediated Resistance Mechanisms
Target-mediated resistance involves genetic alterations in the genes encoding the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, which are the primary targets of balofloxacin (B1667722). These mutations typically lead to a reduced binding affinity of the antibiotic for the enzyme-DNA complex.
DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is a critical target for this compound academicjournals.orgebi.ac.uk. Mutations in the genes encoding these subunits, gyrA and gyrB, are a significant mechanism of fluoroquinolone resistance researchgate.netdntb.gov.uaoup.com. These mutations often result in specific amino acid substitutions within the enzyme structure that impede this compound binding and activity researchgate.net. For instance, studies on Staphylococcus aureus have identified mutations in gyrA, particularly at codons corresponding to Ser84, Ser85, and Glu88, that contribute to quinolone resistance oup.com. Similarly, mutations in gyrB, such as those affecting Asp437 and Arg458 in S. aureus, can also confer resistance oup.com. Research in Mycobacterium tuberculosis highlights mutations in gyrA at codons 90, 91, and 94 as key determinants of fluoroquinolone resistance researchgate.net.
Topoisomerase IV, another essential type II topoisomerase in bacteria, is also a target of this compound. It is composed of ParC and ParE subunits (or GrlA and GrlB in S. aureus) jpedres.orgguidetopharmacology.org. Mutations in the genes encoding these subunits (parC and parE, or grlA and grlB) are a crucial mechanism of resistance, often complementing gyrase mutations to achieve higher resistance levels researchgate.netdntb.gov.uajpedres.org. These mutations lead to amino acid changes that reduce the susceptibility of topoisomerase IV to inhibition by this compound researchgate.net. In Escherichia coli and Klebsiella pneumonia, common resistance-conferring mutations in parC are found at codons 80 and 84 jpedres.org. In S. aureus, mutations in grlA, such as at Ser80, are frequently observed in quinolone-resistant strains oup.com. The interplay between mutations in both gyrase and topoisomerase IV is particularly important in Gram-positive bacteria, where topoisomerase IV is considered a primary target researchgate.netjpedres.org.
A concentrated area for resistance-conferring mutations exists within the gyrA, gyrB, parC, and parE genes, known as the Quinolone Resistance-Determining Regions (QRDRs) researchgate.netjpedres.orgnih.gov. These specific gene segments encode portions of the DNA gyrase and topoisomerase IV proteins that directly interact with quinolone antibiotics researchgate.net. Amino acid substitutions within the QRDRs are the most prevalent cause of high-level resistance to quinolones jpedres.orgnih.gov. For example, mutations in the gyrA QRDR of E. coli and K. pneumonia frequently occur at codons 83 and 87 jpedres.org. In S. aureus, a strong correlation exists between mutations in the gyrA QRDR, particularly at Ser84, and quinolone resistance oup.com. Mutations within the parC QRDR also significantly contribute to increased resistance, often in conjunction with gyrA mutations oup.comjpedres.org.
Efflux Pump-Mediated Resistance
Efflux pumps are bacterial transmembrane proteins that actively transport a variety of molecules, including antibiotics like this compound, out of the cell frontiersin.orgnih.gov. This action lowers the intracellular concentration of the antibiotic, thereby reducing its effectiveness.
Bacterial efflux pumps play a role in this compound resistance by actively extruding the drug from within the bacterial cell patsnap.comresearchgate.net. This mechanism leads to a decreased intracellular accumulation of this compound, allowing bacteria to tolerate higher external concentrations of the antibiotic than they otherwise could researchgate.net. Efflux pumps can contribute to both the inherent resistance of a bacterial species (intrinsic resistance) and the development of higher resistance levels (acquired resistance) frontiersin.org. Various families of efflux pumps exist, including the Major Facilitator Superfamily (MFS), Resistance-Nodulation-Division (RND) family, Small Multidrug Resistance (SMR) family, and Multidrug and Toxic Compound Extrusion (MATE) family, many of which have broad substrate specificities and can contribute to multidrug resistance frontiersin.orgmicropspbgmu.runih.gov.
Overexpression of multidrug efflux pumps is a significant factor in the development of acquired resistance to this compound and other antibiotics frontiersin.orgmdpi.com. Increased synthesis of efflux pump proteins results in enhanced drug export, further lowering the intracellular antibiotic concentration frontiersin.org. This overexpression can be triggered by mutations in regulatory genes governing efflux pump expression or can be a temporary response to the presence of the antibiotic frontiersin.org. While the increased expression of a single efflux pump can confer some level of resistance, the simultaneous overexpression of multiple efflux systems can lead to considerably higher resistance mdpi.com. Research indicates that efflux pump activity can provide a baseline level of resistance, which may then facilitate the evolution of high-level resistance through the accumulation of target-site mutations mdpi.com. For example, in Pseudomonas aeruginosa, the overexpression of efflux pumps such as MexCD-OprJ and MexEF-OprN has been linked to resistance frontiersin.org. The NorA efflux pump in Staphylococcus aureus is also known to contribute to fluoroquinolone resistance mdpi.com.
Reduced Bacterial Cell Membrane Permeability
Reduced permeability of the bacterial cell membrane can also contribute to antibiotic resistance by limiting the influx of the drug into the cell. Alterations in the composition or structure of the cell membrane, such as changes in phospholipid metabolism, can affect the penetration of antibiotics. Research indicates that environmental factors, such as high magnesium concentrations, can influence bacterial phenotypic resistance to antibiotics, potentially by modulating phospholipid metabolism. elifesciences.orgbiorxiv.org For instance, studies have shown that magnesium can affect the abundance of phospholipids (B1166683) like phosphatidylglycerol (PG) and phosphatidylethanolamine (B1630911) (PE), which are end products of phospholipid metabolism. elifesciences.orgbiorxiv.org Changes in the activity of enzymes involved in phospholipid biosynthesis, such as phosphatidylglycerol phosphate (B84403) synthase (PGS) and phosphatidylserine (B164497) synthase (PSS), have been observed with increasing magnesium concentrations, suggesting a link between phospholipid alterations and resistance. elifesciences.orgbiorxiv.org While the direct link between reduced membrane permeability due to altered phospholipid metabolism and this compound resistance is an active area of investigation, these findings highlight the potential for membrane-related mechanisms to influence bacterial susceptibility.
Metabolic and Proteomic Adaptations to this compound Stress
Bacteria can undergo significant metabolic and proteomic adaptations in response to antibiotic stress, including exposure to this compound. These adaptations can contribute to survival and the development of resistance.
Characterization of this compound-Responsive Proteins and Differential Abundance
Proteomic studies have been employed to characterize the changes in protein expression and abundance in bacteria exposed to this compound. In Edwardsiella tarda, exposure to this compound resulted in an altered proteome with 19 proteins showing differential abundance. doi.orgnih.gov These differentially abundant proteins were found to be enriched in several metabolic pathways. doi.orgnih.gov This indicates that bacteria respond to this compound stress by modulating the levels of proteins involved in various cellular processes.
Alterations in Central Carbon Metabolism and Energy Metabolism Pathways (e.g., Pyruvate (B1213749) Cycle Activity, NADH, PMF, ATP Levels)
A notable adaptation observed in bacteria under this compound stress is the activation of central carbon metabolism and energy metabolism. doi.orgnih.gov Studies in Edwardsiella tarda have shown that exposure to this compound leads to elevated levels of NADH, proton motive force (PMF), and ATP. doi.orgnih.gov The activity of enzymes in the pyruvate cycle, a pathway contributing to central carbon metabolism and providing respiratory energy, was also found to be higher in this compound-exposed bacteria. doi.org These findings suggest that increased energy production through central carbon and energy metabolism plays a role in the bacterial response to this compound stress.
Here is a table summarizing the changes in key energy metabolism indicators in E. tarda in response to this compound:
| Indicator | Change in Response to this compound |
| NADH Level | Elevated |
| PMF Level | Elevated |
| ATP Level | Elevated |
| Pyruvate Cycle Enzyme Activity | Higher |
Identification of this compound-Binding Proteins (e.g., Pre-peptidase, Integration Host Factor)
Beyond its primary targets (DNA gyrase and topoisomerase IV), this compound has been found to bind to other bacterial proteins. In Edwardsiella tarda, two proteins with differential abundance in response to this compound, ETAE_1987 (a pre-peptidase) and ETAE_2174 (an integration host factor beta subunit), were identified as direct this compound-binding proteins. doi.orgnih.gov Experimental validation confirmed the binding of this compound to recombinant ETAE_1987 and ETAE_2174, with binding capabilities higher than that of bovine serum albumin, a known quinolone-binding protein. doi.orgnih.gov This suggests that these proteins may play a role in the bacterial response to this compound stress, potentially influencing drug action or resistance mechanisms. doi.orgnih.gov
Here is a table summarizing the this compound-binding proteins identified in E. tarda:
| Protein ID | Protein Name | Binding Capability (ng/µg protein) |
| ETAE_1987 | Pre-peptidase | 0.39 ± 0.017 doi.org |
| ETAE_2174 | Integration host factor beta subunit | 2.67 ± 0.066 doi.org |
Dynamic Changes in Cellular Metabolites and Target Pathways in Response to this compound (e.g., Inositol Phosphate, Glycine, Serine, Threonine, Alanine, Aspartate, Glutamate (B1630785), Pantothenate, CoA Biosynthesis, Arginine, Proline, Glyoxylate, Dicarboxylate Metabolism, Pentose Phosphate Pathway)
Metabolomic studies have revealed dynamic changes in the levels of various cellular metabolites in bacteria exposed to this compound. In Vibrio alginolyticus, exposure to increasing concentrations of this compound resulted in dynamic alterations in 56 significant metabolites. researchgate.netresearchgate.net Key metabolites identified included L-proline, phosphoric acid, butanedioic acid, and glycine. researchgate.netresearchgate.net Furthermore, several potential target pathways were identified as being actively and dynamically enhanced by V. alginolyticus to resist this compound. researchgate.netresearchgate.net These pathways include:
Inositol phosphate metabolism researchgate.netresearchgate.net
Glycine, serine, and threonine metabolism researchgate.netresearchgate.net
Alanine, aspartate, and glutamate metabolism researchgate.netresearchgate.net
Pantothenate and CoA biosynthesis researchgate.netresearchgate.net
Arginine and proline metabolism researchgate.netresearchgate.net
Glyoxylate and dicarboxylate metabolism researchgate.netresearchgate.net
Pentose phosphate pathway researchgate.netresearchgate.net
The dynamic elevation of these metabolic pathways and metabolites suggests a complex metabolic reprogramming strategy employed by bacteria to survive this compound stress. researchgate.netresearchgate.net
Here is a table listing the metabolic pathways identified as dynamically altered in V. alginolyticus in response to this compound:
| Metabolic Pathway |
| Inositol phosphate metabolism |
| Glycine, serine, and threonine metabolism |
| Alanine, aspartate, and glutamate metabolism |
| Pantothenate and CoA biosynthesis |
| Arginine and proline metabolism |
| Glyoxylate and dicarboxylate metabolism |
| Pentose phosphate pathway |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 65958 wikipedia.orgwikidata.orgiiab.me |
| Inositol Phosphate | |
| Glycine | 750 uni.lu |
| Serine | 595 dsmz.de |
| Threonine | 6105 wikipedia.org |
| Alanine | 5950 wikipedia.org |
| Aspartate | 439 massbank.eu |
| Glutamate | 6112 wikipedia.org |
| Pantothenate | 988 guidetopharmacology.org |
| CoA | 18251 microbenotes.com |
| Arginine | 632 nih.gov |
| Proline | 145742 |
| Glyoxylate | 701 |
| Pyruvate | 1060 |
| NADH | 9281 |
| ATP | 5957 |
This compound: Mechanisms of Resistance and Mitigation Strategies
This compound, a fluoroquinolone antibiotic, exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, including enhanced efficacy against certain Gram-positive pathogens such as Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. wikipedia.org Its antibacterial action primarily stems from the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, transcription, repair, and recombination. wikipedia.org Despite its effectiveness, the emergence of bacterial resistance poses a significant challenge to the continued clinical utility of this compound and other antibiotics. Understanding the molecular and biochemical mechanisms underlying this resistance is paramount for developing strategies to preserve the effectiveness of existing treatments and guide the development of novel antimicrobial agents.
Bacterial resistance to this compound can manifest through several mechanisms, broadly categorized into target modification, reduced intracellular drug concentration, and metabolic adaptations.
Efflux Pump Inhibitors (EPIs) as a Strategy to Restore Antibacterial Potency
Efflux pumps are ubiquitous bacterial membrane proteins that actively transport a wide array of substrates, including antibiotics, out of the cell. This active extrusion reduces the intracellular accumulation of the antibiotic, thereby decreasing its effective concentration at the target site and contributing to resistance. Strategies to overcome efflux-mediated resistance include the co-administration of antibiotics with efflux pump inhibitors (EPIs). EPIs are compounds that can block the activity of efflux pumps, allowing the antibiotic to reach a sufficiently high intracellular concentration to exert its effect. While specific research detailing the combination of this compound with EPIs was not found in the provided context, the principle of using EPIs to counteract efflux is a well-established approach in combating antibiotic resistance across various classes of antibiotics.
Reduced Bacterial Cell Membrane Permeability
Reduced permeability of the bacterial cell membrane can act as a barrier to antibiotic entry, contributing to intrinsic or acquired resistance. Modifications in the lipid composition or structural integrity of the cell membrane can influence the diffusion or transport of antibiotics into the bacterial cytoplasm. Research suggests that environmental factors, such as elevated magnesium concentrations, can induce phenotypic resistance to antibiotics, potentially by influencing bacterial phospholipid metabolism. elifesciences.orgbiorxiv.org Studies have shown that increased magnesium levels can alter the abundance of key phospholipids like phosphatidylglycerol (PG) and phosphatidylethanolamine (PE), which are crucial components of bacterial membranes. elifesciences.orgbiorxiv.org Furthermore, the activities of enzymes involved in phospholipid biosynthesis, such as phosphatidylglycerol phosphate synthase (PGS) and phosphatidylserine synthase (PSS), have been shown to be modulated by magnesium concentration. elifesciences.orgbiorxiv.org These alterations in phospholipid metabolism and membrane composition could potentially impact the permeability of the membrane to this compound, although a direct causal link requires further investigation.
Metabolic and Proteomic Adaptations to this compound Stress
Exposure to this compound can trigger significant metabolic and proteomic reprogramming in bacteria, enabling them to survive and potentially develop resistance.
Characterization of this compound-Responsive Proteins and Differential Abundance
Proteomic analysis provides insights into the global protein expression changes occurring in bacteria under antibiotic stress. In Edwardsiella tarda exposed to this compound, a study utilizing two-dimensional electrophoresis-based proteomics identified 19 proteins with differential abundance compared to unexposed bacteria. doi.orgnih.gov These proteins were found to be enriched in six metabolic pathways, indicating a coordinated metabolic response to this compound stress. doi.orgnih.gov This differential protein expression highlights the complex cellular adjustments made by bacteria to cope with the presence of the antibiotic.
Alterations in Central Carbon Metabolism and Energy Metabolism Pathways (e.g., Pyruvate Cycle Activity, NADH, PMF, ATP Levels)
A prominent metabolic adaptation observed in this compound-stressed bacteria is the activation of central carbon metabolism and energy production pathways. doi.orgnih.gov Research in Edwardsiella tarda demonstrated that exposure to this compound led to elevated intracellular levels of NADH, proton motive force (PMF), and ATP. doi.orgnih.gov The activity of enzymes involved in the pyruvate cycle, a pathway integral to central carbon metabolism and energy generation, was also increased in the presence of this compound. doi.org These findings suggest that enhanced energy metabolism is a key feature of the bacterial response to this compound stress, potentially providing the necessary resources for survival mechanisms. doi.orgnih.gov
| Indicator | Change in Response to this compound (in Edwardsiella tarda) |
| Intracellular NADH Level | Elevated doi.orgnih.gov |
| Proton Motive Force (PMF) | Elevated doi.orgnih.gov |
| Intracellular ATP Level | Elevated doi.orgnih.gov |
| Pyruvate Cycle Enzyme Activity | Increased doi.org |
Identification of this compound-Binding Proteins (e.g., Pre-peptidase, Integration Host Factor)
While DNA gyrase and topoisomerase IV are the primary targets of fluoroquinolones like this compound, studies have identified additional bacterial proteins that can bind to this compound. In Edwardsiella tarda, two proteins that showed differential abundance in response to this compound, ETAE_1987 (identified as a pre-peptidase) and ETAE_2174 (identified as an integration host factor beta subunit), were found to bind directly to this compound. doi.orgnih.gov In vitro experiments confirmed this binding, demonstrating that recombinant ETAE_1987 and ETAE_2174 exhibited higher binding capabilities for this compound compared to bovine serum albumin, a known quinolone-binding protein. doi.orgnih.gov The binding capabilities were measured at 0.39 ± 0.017 ng/µg protein for ETAE_1987 and 2.67 ± 0.066 ng/µg protein for ETAE_2174. doi.org These findings suggest that these proteins may play a role in the cellular response to this compound, potentially influencing drug distribution, metabolism, or downstream effects. doi.orgnih.gov
| Protein ID | Protein Name | Binding Capability (ng/µg protein) |
| ETAE_1987 | Pre-peptidase | 0.39 ± 0.017 doi.org |
| ETAE_2174 | Integration host factor beta subunit | 2.67 ± 0.066 doi.org |
Dynamic Changes in Cellular Metabolites and Target Pathways in Response to this compound (e.g., Inositol Phosphate, Glycine, Serine, Threonine, Alanine, Aspartate, Glutamate, Pantothenate, CoA Biosynthesis, Arginine, Proline, Glyoxylate, Dicarboxylate Metabolism, Pentose Phosphate Pathway)
Metabolomic analysis provides a snapshot of the small-molecule metabolites within a cell and their changes in response to stimuli like antibiotic exposure. In Vibrio alginolyticus subjected to increasing concentrations of this compound, a metabolomics approach revealed dynamic changes in the abundance of 56 significant metabolites. researchgate.netresearchgate.net Key metabolites that were extracted as particularly important included L-proline, phosphoric acid, butanedioic acid, and glycine. researchgate.netresearchgate.net Furthermore, the study identified seven potential target pathways that were actively and dynamically regulated by V. alginolyticus in its effort to resist this compound. researchgate.netresearchgate.net These pathways encompass a range of essential metabolic processes:
Inositol phosphate metabolism researchgate.netresearchgate.net
Glycine, serine, and threonine metabolism researchgate.netresearchgate.net
Alanine, aspartate, and glutamate metabolism researchgate.netresearchgate.net
Pantothenate and CoA biosynthesis researchgate.netresearchgate.net
Arginine and proline metabolism researchgate.netresearchgate.net
Glyoxylate and dicarboxylate metabolism researchgate.netresearchgate.net
Pentose phosphate pathway researchgate.netresearchgate.net
The dynamic nature and enhancement of these diverse metabolic pathways underscore the complex metabolic reprogramming that bacteria can undergo to survive and develop resistance to this compound. researchgate.netresearchgate.net
| Metabolic Pathway |
| Inositol phosphate metabolism |
| Glycine, serine, and threonine metabolism |
| Alanine, aspartate, and glutamate metabolism |
| Pantothenate and CoA biosynthesis |
| Arginine and proline metabolism |
| Glyoxylate and dicarboxylate metabolism |
| Pentose phosphate pathway |
Contributions of Genetic Information Flow and Response to Stimulus in Resistance Development
Genetic information flow, encompassing processes like DNA replication, transcription, and translation, plays a crucial role in the development of bacterial resistance to this compound. Mutations in the genes encoding the primary drug targets, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), are a major mechanism of resistance patsnap.comdoi.orgnih.govdovepress.com. These mutations, often located in the quinolone resistance-determining regions (QRDRs) of gyrA and parC, lead to amino acid substitutions that reduce the binding affinity of this compound to the enzyme-DNA complex, rendering the drug less effective nih.govdovepress.complos.orgjidc.org. For instance, studies on Staphylococcus epidermidis have identified mutations at Ser84Phe in the gyrA gene and Ser80Phe in the parC gene associated with this compound resistance researchgate.netnih.gov. In Klebsiella pneumoniae, common mutations include Ser83Leu and Asp87Asn in gyrA and Ser80Ile in parC, contributing to high-level ciprofloxacin (B1669076) resistance, which is relevant given the shared mechanism with this compound dovepress.com.
Beyond target modification, alterations in the expression of genes involved in efflux pumps and porin channels also contribute to resistance by reducing the intracellular concentration of this compound patsnap.comtandfonline.comlecturio.com. Efflux pumps actively transport the antibiotic out of the bacterial cell, while reduced expression or function of porin channels can limit its entry patsnap.comtandfonline.comlecturio.com. The genetic regulation of efflux pumps is complex and can involve transcriptional regulators and two-component systems that respond to environmental stimuli, including the presence of antibiotics nih.govmdpi.commdpi.com.
The bacterial response to the stimulus of this compound exposure involves the activation of various cellular pathways. Studies on Escherichia coli exposed to this compound have shown alterations in protein complexes and pathways related to genetic information flow and the response to stimulus rsc.orgnih.govaiche.org. These responses can lead to metabolic modulation, such as the activation of central carbon metabolism and energy metabolism, which may indirectly support resistance mechanisms doi.org. Furthermore, the SOS response, a global regulatory network activated by DNA damage (which is induced by fluoroquinolones), can promote the expression of antibiotic resistance genes, including some plasmid-mediated quinolone resistance (PMQR) genes like qnr, which protect DNA gyrase and topoisomerase IV mdpi.comnih.gov. The SOS response can also increase mutation rates, potentially accelerating the development of further resistance-conferring mutations mdpi.com.
Research indicates that protein complexes involved in information streams and the response to stimulus play significant roles in this compound resistance in E. coli rsc.orgnih.govaiche.org. Two novel antibiotic-resistant pathways identified include the upregulation of genetic information flow and the alteration of the response to a stimulus rsc.orgnih.gov. The balance of these pathways may be crucial in mitigating this compound resistance rsc.orgnih.gov.
Pre Clinical Pharmacokinetic Research and Biotransformation Pathways
Oral Bioavailability and Distribution Profiles in Pre-clinical Models
The oral bioavailability of balofloxacin (B1667722) has been investigated in several pre-clinical species, including mice, rats, and dogs. Studies have shown significant interspecies variability in oral absorption. In mice, the mean oral bioavailability was reported to be relatively low at 19.03%. nih.gov In contrast, rats and dogs exhibited much higher oral bioavailability, with mean values of 87.50% and 87.73%, respectively, suggesting almost complete absorption in these species after single oral administration. nih.govukessays.com
The distribution of this compound into various tissues and body fluids has also been examined. In pigmented rabbits, oral administration of this compound resulted in penetration into intraocular tissues. nih.gov Peak concentrations in plasma and aqueous humor were observed, with the concentration in aqueous humor being lower than that in plasma at one hour post-administration. nih.gov Notably, concentrations in the iris and ciliary body were significantly higher than in other intraocular tissues and remained elevated for an extended period. nih.gov The volume of distribution in calves following intravenous administration was reported to be 1.8 ± 0.3 L/kg, indicating a good capacity to distribute into extravascular areas and tissues. scielo.org.co
Biotransformation Pathways and Involved Enzymes in Pre-clinical Studies
Biotransformation, or metabolism, is the process by which a drug is chemically altered within the body, often by enzymes. Pre-clinical studies in rats have identified several metabolites of this compound. Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers characterized in vivo metabolites in rat plasma, urine, and feces samples. researchgate.netnih.govresearchgate.net
A total of 13 phase I and phase II metabolites were identified in rats. nih.gov The observed phase I metabolic pathways included dealkylation, desmethylation, decarbonylation, decarboxylation, hydroxylation, methylation, and carboxylation. nih.gov Phase II metabolism primarily involved glucuronidation and cysteine conjugation. nih.gov A high abundance glucuronidated metabolite was observed. nih.gov The main phase I metabolites, such as decarbonylated, decarboxylated, and desmethylated forms, as well as the phase II methylated metabolite, were found to undergo subsequent glucuronidation pathways. nih.gov
While specific enzymes involved in this compound's biotransformation in pre-clinical models are not extensively detailed in the provided snippets, fluoroquinolones, in general, can be metabolized by various enzymes, including cytochrome P450 enzymes and UDP-glucuronosyltransferases (UGTs). upol.czevotec.combioivt.com Glucuronidation, identified as a significant pathway for this compound metabolites in rats, is primarily catalyzed by UGT enzymes, which are key phase II drug-metabolizing enzymes found in the liver and other tissues, including the gastrointestinal tract and kidney. upol.cz
Renal Excretion Mechanisms
Renal excretion is a primary route for the elimination of many drugs, including fluoroquinolones. Studies in pre-clinical models have shown that unchanged this compound is excreted in the urine. nih.govresearchgate.net The cumulative urinary excretion percentages of unchanged this compound within 24 hours of oral administration at a dose of 20 mg/kg varied among species: 4.91% in mice, 21.77% in rats, and 22.49% in dogs. nih.govresearchgate.net
A small portion of metabolites, specifically this compound glucuronide and N-desmethyl this compound, were also excreted in the urine of these species. nih.govresearchgate.net Renal excretion involves processes such as glomerular filtration, tubular secretion, and tubular reabsorption. slideshare.netfrontiersin.org While the specific renal transporters involved in this compound excretion are not explicitly mentioned, renal drug transporters, including organic anion transporters (OATs) and organic cationic transporters (OCTs), play significant roles in the tubular secretion and reabsorption of various drugs, influencing their renal clearance. frontiersin.orgrevistanefrologia.com
Advanced Analytical and Characterization Methodologies in Balofloxacin Research
Chromatographic Techniques for Purity and Quantification
Chromatographic methods are widely utilized for the separation, identification, and quantification of Balofloxacin (B1667722) in various matrices, including bulk drug, pharmaceutical formulations, and biological samples. These techniques offer high sensitivity and selectivity, making them indispensable tools in this compound research and quality control.
High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC) with UV and Fluorescence Detection
HPLC, particularly in its reversed-phase mode (RP-HPLC), is a prevalent technique for the analysis of this compound. orientjchem.orginnovareacademics.inijpir.comtsijournals.comresearchgate.netsphinxsai.comresearchgate.net This method typically involves a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). orientjchem.orginnovareacademics.inijpir.comtsijournals.comresearchgate.netsphinxsai.comresearchgate.netiajps.com UV detection is commonly employed, with optimal wavelengths reported around 280 nm, 293 nm, 295 nm, or 298 nm, where this compound exhibits significant absorbance. orientjchem.orginnovareacademics.inijpir.comtsijournals.comresearchgate.netresearchgate.net Some methods also mention the possibility of fluorescence detection. jpsionline.cominnovareacademics.in
RP-HPLC methods for this compound quantification have been developed and validated according to guidelines from organizations like the International Conference on Harmonisation (ICH). orientjchem.orginnovareacademics.inijpir.comtsijournals.comresearchgate.netsphinxsai.comresearchgate.net These methods demonstrate good linearity, accuracy, and precision over specific concentration ranges. For instance, a validated RP-HPLC method using a C18 column and a mobile phase of triethylammonium (B8662869) phosphate (B84403) buffer (pH 2.3) and acetonitrile (20:80 v/v) showed linearity for this compound in the range of 2.5-7.5 µg/ml, with a retention time of 2.6 min. innovareacademics.in Another RP-HPLC method utilizing a mobile phase of methanol and phosphate buffer (pH 6.8) in a 70:30 ratio achieved separation with a UV detector set at 298 nm, showing linearity between 5–100 μg/mL. orientjchem.org A different method using a mobile phase of phosphate buffer (pH 3.1) and acetonitrile (70:30% v/v) detected this compound at 293 nm with a retention time of 6.253 min and linearity in the range of 1-10 µg/ml. ijpir.com
Data from various RP-HPLC methods for this compound analysis:
| Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Linearity Range (µg/ml) | Reference |
| C18 (e.g., Enable C18G, Phenomenex ODS, WELCHROM C18, Hypersil BDS C18, Sunfire C18, Phenomenex Kinetex C18) | Triethylammonium phosphate buffer (pH 2.3): Acetonitrile (20:80) | 1.0 | 280 | 2.6 | 2.5-7.5 | innovareacademics.in |
| ODS C18 (Phenomenex) | Methanol: Phosphate buffer (pH 6.8) (70:30) | 1.0 | 298 | Different from degradants | 5–100 | orientjchem.org |
| C18 (SHIMADZU WELCHROM) | Phosphate buffer (pH 3.1): Acetonitrile (70:30) | 1.0 | 293 | 6.253 | 1-10 | ijpir.com |
| C18 (Welchrom) | Phosphate buffer (pH 3.2): Acetonitrile (60:40) | 1.0 | 295 | 5.713 | 2-10 | tsijournals.com |
| C18 (Sunfire) | Methanol: Water (50:50) | 0.9 | 245 | 2.6 ± 0.02 | 35-175 | iajps.com |
| Hypersil BDS C18 | Phosphate buffer (pH 2.5): Acetonitrile (70:30) | 1.0 | 293 | 4.097 | 10-150 | researchgate.net |
| C18 | Acetonitrile: Formic Acid (90:10); pH-3.0 | 1.0 | 274 | 2.9 | 1-200 | researchgate.net |
| C18 | Potassium dihydrogen phosphate buffer (pH 2.5): Acetonitrile (50:50) | 0.6 | 220 | - | 15-45 | iajps.com |
These studies highlight the versatility of RP-HPLC in analyzing this compound, demonstrating its suitability for routine quality control and stability-indicating assays. orientjchem.orgijpir.comtsijournals.comsphinxsai.comiajps.com
HPLC-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS)
HPLC coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is a powerful technique for the identification and characterization of this compound and its related substances, including degradation products and metabolites. nih.govnih.govtandfonline.com This hyphenated technique combines the separation capability of HPLC with the sensitive and specific detection of MS.
HPLC-ESI-MS methods have been developed for the determination of this compound in complex matrices such as human plasma. nih.govnih.gov A selective and sensitive HPLC-ESI-MS method for this compound in human plasma utilized an Agilent ZORBAX 300SB C18 column with a mobile phase of methanol-water (10 mM CH₃COONH₄, pH 3.0) (40:60 v/v). nih.gov This method showed linearity over the concentration range of 0.03-3 µg/ml with good accuracy and precision. nih.gov The limit of detection was reported as 0.02 µg/ml. nih.gov
HPLC-ESI-MS/MS has also been employed to identify and characterize in vivo metabolites of this compound in biological samples like rat plasma, urine, and feces. nih.gov This involved using a C18 column and a gradient elution method with 0.1% formic acid and acetonitrile. nih.gov Furthermore, LC-ESI-MS/MS, along with HRMS, NMR, and FT-IR, has been used to characterize stress degradation products of this compound, confirming their structures and elucidating degradation pathways. tandfonline.com
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) offers a simpler and more cost-effective alternative to HPLC for the analysis of this compound. sphinxsai.comjournalijar.comresearchgate.net This technique involves separating compounds on a thin layer of stationary phase coated on a plate, followed by densitometric analysis.
HPTLC methods have been developed and validated for the estimation of this compound in bulk drug and tablet dosage forms. sphinxsai.comjournalijar.comresearchgate.net A typical HPTLC method uses pre-coated silica (B1680970) gel 60 F₂₅₄ aluminum plates as the stationary phase and a mobile phase consisting of a mixture of solvents such as methanol, butyl alcohol, water, and ammonia (B1221849). sphinxsai.com Densitometric evaluation is performed at a suitable wavelength, for example, 294 nm or 266 nm. sphinxsai.comjournalijar.comresearchgate.net
A validated HPTLC method using a mobile phase of methanol: water: triethylamine (B128534) (6:4:0.5 v/v/v) on silica gel plates showed a compact spot for this compound with an Rf value of 0.48 ± 0.02. journalijar.comresearchgate.net Densitometric analysis at 266 nm demonstrated linearity in the concentration range of 500-3000 ng per band. journalijar.comresearchgate.net Another HPTLC method using methanol: butyl alcohol: water: ammonia (6:2:2:0.4 v/v) as the mobile phase and detection at 294 nm also proved to be a rapid, specific, precise, and accurate method for this compound estimation. sphinxsai.com
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques provide valuable information about the structure and concentration of this compound.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a straightforward and economical method for the quantitative analysis of this compound, particularly in bulk drug and pharmaceutical formulations. jpsionline.cominnovareacademics.insphinxsai.compsu.edujpsionline.comresearchgate.nettsijournals.com This technique relies on the absorbance of UV or visible light by the this compound molecule at specific wavelengths.
UV-Vis spectrophotometric methods for this compound have been developed and validated, often utilizing methanol or dilute acids as solvents. innovareacademics.insphinxsai.compsu.edu this compound exhibits maximum absorbance in the UV region, with reported λmax values around 280 nm, 293 nm, 295 nm, 298 nm, or 357 nm, depending on the solvent and method used. orientjchem.orginnovareacademics.inijpir.comtsijournals.comresearchgate.netresearchgate.netinnovareacademics.insphinxsai.comjpsionline.com
Simple UV spectrophotometric methods have been developed with linearity in various concentration ranges, such as 10-100 µg/ml or 10-50 µg/mL. jpsionline.comsphinxsai.comjpsionline.comtsijournals.com Some methods involve the formation of a colored complex to enable visible spectrophotometric determination. For instance, a method based on the reaction of this compound with bromocresol green dye in acidic buffer forms a yellow complex extractable into dichloromethane, quantifiable at 412 nm. innovareacademics.in Another method utilizes the complexation of this compound with iron (II) from ferrous sulphate, forming a yellow solution measurable at 357 nm. jpsionline.comjpsionline.com These methods are validated for parameters like linearity, accuracy, and precision, demonstrating their suitability for routine quality control. jpsionline.cominnovareacademics.insphinxsai.comjpsionline.comresearchgate.nettsijournals.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural elucidation of organic compounds, including this compound. tandfonline.comnih.govkarary.edu.sdunivr.itspringernature.comnih.gov By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the number and types of atoms in a molecule and their connectivity.
NMR spectroscopy is a powerful tool for confirming the identity and purity of this compound and for investigating any structural changes that may occur under different conditions, such as stress degradation. tandfonline.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) plays a significant role in the characterization and analysis of this compound, particularly in the identification and structural elucidation of its metabolites and degradation products. LC/ESI-HR-MS/MS experiments have been employed to identify in vivo metabolites of this compound in biological samples such as rat plasma, urine, and feces. nih.gov This technique allows for accurate mass measurements and detailed fragmentation patterns, which are crucial for confirming the structures of various metabolic products. nih.gov Studies have identified a range of phase I and phase II metabolites, including those resulting from dealkylation, desmethylation, decarbonylation, decarboxylation, hydroxylation, methylation, carboxylation, and cysteine conjugation, as well as glucuronidated metabolites. nih.gov HRMS, often coupled with liquid chromatography (LC), provides high-resolution, full-scan screening capabilities essential for metabolite identification and comprehensive analysis of complex matrices. creative-proteomics.com The purity of synthesized this compound derivatives has also been assessed using techniques like HRMS. nih.gov Furthermore, HRMS has been utilized in the characterization of this compound and its stress degradation products, providing spectral data to confirm the structures of degradation products. researchgate.net
Biophysical Interaction Analysis
Biophysical techniques are employed to investigate the interactions of this compound with biological targets and to study its effects on bacterial cell morphology and membrane integrity.
Microscale Thermophoresis (MST) for Quantitative Ligand-Protein Binding
Microscale Thermophoresis (MST) is a biophysical technique used for the quantitative analysis of interactions between molecules in solution, requiring low sample consumption. doi.org MST measures the strength of interaction by detecting changes in fluorescence signals that occur due to an IR-laser induced temperature change. domainex.co.uknanotempertech.com This change in thermophoretic movement, influenced by factors such as size, charge, and hydration shell, correlates with the binding of a ligand to a fluorescently labeled target molecule. blogspot.comcancer.govnih.gov MST has been successfully applied to study the binding of this compound to proteins. doi.org For instance, MST was used to validate the binding of this compound with specific proteins in Edwardsiella tarda. doi.org In one study, a constant concentration of a labeled protein (ETAE_2174) was titrated with varying concentrations of this compound to determine the dissociation coefficient (Kd). doi.org This demonstrated the capability of MST to quantify the binding affinity between this compound and potential protein targets. doi.org MST allows for the determination of dissociation constants (Kd) and can also provide insights into ligand-induced aggregation. domainex.co.uknanotempertech.com
An example of MST data for this compound binding to a protein (ETAE_2174) is shown below, illustrating the change in normalized fluorescence (Fnorm) as a function of increasing this compound concentration, from which the Kd value is derived.
| This compound Concentration (µM) | Normalized Fluorescence (Fnorm) |
| ... | ... |
| ... | ... |
| 53.8 | Change observed |
| ... | ... |
The dissociation coefficient for the interaction between this compound and ETAE_2174 was determined to be 53.8 ± 261 µM. doi.org This result further supports the this compound-binding capability of this protein. doi.org
Atomic Force Microscopy (AFM) for Bacterial Cell Morphology and Membrane Integrity Studies
Atomic Force Microscopy (AFM) is a powerful tool for visualizing and analyzing the surface morphology and mechanical properties of biological samples at the nanoscale, including bacterial cells and membranes. researchgate.netmdpi.com AFM can capture three-dimensional morphological details and allows for quantitative measurements of surface characteristics. researchgate.net In the context of antibacterial research, AFM has been used to investigate the effects of antibacterial compounds on bacterial cell structure and membrane integrity. frontiersin.orgscielo.br Studies involving this compound derivatives have utilized AFM to examine their impact on bacterial cells. frontiersin.org For example, AFM revealed that a modified this compound compound could effectively damage the membrane and wall of MRSA cells, leading to the outflow of cellular contents. frontiersin.org This indicates that AFM can provide direct visual evidence of the morphological changes and membrane disruption induced by this compound or its analogs on bacterial pathogens. AFM allows for the observation of topography and can be used to measure mechanical properties like elasticity and adhesion forces, providing insights into the interaction between antibacterial agents and bacterial cell envelopes. researchgate.netmdpi.commdpi.comresearchgate.net Changes in bacterial morphology observed by AFM following treatment can indicate membrane imbalances and cell lysis. scielo.br
Validation of Analytical Methods for Research Applications (e.g., Accuracy, Precision, Linearity, Recovery)
The validation of analytical methods is crucial to ensure the reliability and accuracy of research findings related to this compound. Various analytical techniques developed for the estimation and determination of this compound in bulk and pharmaceutical formulations have undergone rigorous validation processes according to guidelines such as those from the ICH. researchgate.netrjptonline.orgorientjchem.orgvignan.ac.insphinxsai.com Key validation parameters include accuracy, precision, linearity, specificity, robustness, and ruggedness. researchgate.netrjptonline.orgorientjchem.orgvignan.ac.in
Linearity is assessed by demonstrating a proportional relationship between the analyte concentration and the instrument response over a defined range. For this compound, linearity has been established with good correlation coefficients (r² or r) in various methods, with reported linear ranges such as 10-60 µg/ml and 5 to 100 µg/mL. researchgate.netrjptonline.orgorientjchem.orgvignan.ac.insphinxsai.com
Accuracy is evaluated by determining the closeness of measured values to the true concentration. This is often expressed as percentage recovery. Studies have reported high percentage recoveries for this compound, typically ranging from 98% to 102% or 99.04% to 101.47%, indicating good accuracy of the developed methods. researchgate.netrjptonline.orgvignan.ac.insphinxsai.com
Precision assesses the reproducibility of the method under the same conditions (repeatability or intra-day precision) and under different conditions (intermediate precision or inter-day precision). Precision is commonly expressed as the relative standard deviation (% RSD). Low % RSD values, generally less than 2% or 1.5%, have been reported for this compound analysis, demonstrating the precision of the validated methods. researchgate.netrjptonline.orgorientjchem.orgvignan.ac.insphinxsai.comnih.gov
Specificity ensures that the method can accurately measure the analyte in the presence of other components, such as excipients or degradation products. orientjchem.orgsphinxsai.com Robustness and ruggedness evaluate the reliability of the method when subjected to small variations in method parameters or environmental conditions. researchgate.netrjptonline.orgorientjchem.orgvignan.ac.in
Validation studies for this compound analytical methods have consistently shown that these methods are accurate, precise, and linear, making them suitable for routine analysis and research applications. researchgate.netrjptonline.orgorientjchem.orgvignan.ac.insphinxsai.com
Here is a summary of typical validation parameters reported for this compound analytical methods:
| Validation Parameter | Typical Range/Value | Source |
| Linearity Range | 10-60 µg/ml or 5-100 µg/mL | researchgate.netrjptonline.orgorientjchem.orgvignan.ac.insphinxsai.com |
| Correlation Coefficient (r or r²) | > 0.997 | orientjchem.orgsphinxsai.comnih.gov |
| Accuracy (% Recovery) | 98-102% or 99.04-101.47% | researchgate.netrjptonline.orgvignan.ac.insphinxsai.com |
| Precision (% RSD) - Intra-day | < 2% or < 1.5% | researchgate.netrjptonline.orgorientjchem.orgvignan.ac.insphinxsai.comnih.gov |
| Precision (% RSD) - Inter-day | < 2% or < 1.2% | researchgate.netrjptonline.orgorientjchem.orgvignan.ac.insphinxsai.comnih.gov |
| LOD | 0.210 µg/ml or 0.02 µg/ml | researchgate.netrjptonline.orgvignan.ac.innih.gov |
| LOQ | 0.637 µg/ml or 0.03 µg/ml | researchgate.netrjptonline.orgvignan.ac.innih.gov |
Q & A
Q. What is the primary mechanism of Balofloxacin’s antibacterial activity, and how does it inform experimental design?
this compound inhibits bacterial DNA synthesis by targeting DNA gyrase (topoisomerase IV in Gram-positive bacteria), disrupting supercoiling and replication. This mechanism requires researchers to design susceptibility assays using bacterial strains with defined gyrase mutations to assess resistance patterns. Pharmacodynamic studies should correlate minimum inhibitory concentrations (MICs) with bacterial growth phases .
Q. Which validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with a Phenomenex ODS column (250 × 4.6 mm, 5 µm) and mobile phase of methanol:phosphate buffer (pH 6.8, 70:30 v/v) is widely validated. Key parameters include a linear range of 5–100 µg/mL (r² = 0.9998), LOD of 90 ng/mL, and LOQ of 273 ng/mL. Intra-day precision (%RSD <1.5) and inter-day precision (%RSD <1.2) ensure reproducibility .
Q. How is this compound metabolized and excreted in pharmacokinetic studies?
this compound is primarily excreted unchanged in urine (~70–80%), requiring renal clearance studies in animal models or human trials. Researchers should monitor urinary recovery rates and adjust dosing regimens for subjects with impaired kidney function to avoid accumulation .
Advanced Research Questions
Q. How should stress degradation studies be designed to evaluate this compound’s stability under ICH guidelines?
Forced degradation involves exposing this compound to:
- Acidic/alkaline hydrolysis : 1N HCl or 0.1N NaOH at 80°C for 24 hours.
- Oxidative stress : 3% H₂O₂ at room temperature for 6 hours.
- Thermal/photolytic stress : Dry heat (105°C) or UV light (254 nm, 48 hours). Chromatographic separation must resolve degradation products from the parent compound (e.g., retention time shifts). Mass spectrometry identifies degradation pathways, such as piperazinyl ring oxidation .
Q. What methodological strategies resolve contradictions in this compound’s degradation data across studies?
- Robustness testing : Vary HPLC parameters (flow rate ±0.1 mL/min, methanol ratio ±2%) to assess method sensitivity.
- Orthogonal techniques : Use UV spectrophotometry (λ = 298 nm) or LC-MS to cross-validate degradation profiles.
- Replicate under controlled conditions : Standardize humidity/temperature during stress tests to minimize environmental variability .
Q. How can formulation studies optimize this compound’s stability in solid dosage forms?
Preformulation studies should:
- Screen excipients (e.g., lactose, microcrystalline cellulose) for compatibility via differential scanning calorimetry (DSC).
- Use accelerated stability testing (40°C/75% RH for 6 months) to predict shelf-life.
- Incorporate enteric coatings if gastric degradation is observed in dissolution studies .
Q. What in vitro models assess this compound’s efficacy against biofilm-forming pathogens?
- Biofilm assays : Use static (96-well microtiter plates) or flow-cell systems with Gram-negative (e.g., E. coli) or Gram-positive (e.g., S. aureus) strains.
- Synergy testing : Combine this compound with β-lactams or aminoglycosides to evaluate biofilm penetration and fractional inhibitory concentration indices (FICIs) .
Data Analysis and Interpretation
Q. How should researchers statistically validate this compound’s dose-response relationships?
Q. What criteria determine this compound’s clinical breakpoints for antimicrobial resistance surveillance?
Breakpoints are based on:
- Epidemiological cutoff values (ECOFFs) : MIC distributions from ≥100 bacterial isolates.
- Pharmacokinetic/pharmacodynamic (PK/PD) indices : AUC/MIC ratios ≥125 for fluoroquinolones.
- Clinical trial outcomes : Correlate MICs with treatment success rates in urinary/respiratory infections .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed experimental protocols : Specify equipment models (e.g., SPD-20A UV detector), column lot numbers, and buffer preparation steps.
- Public data deposition : Share raw chromatograms and MIC datasets in repositories like Zenodo or Figshare.
- Adhere to ARRIVE/MIQAS guidelines : Report animal study parameters or analytical validation metrics transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
